molecular formula C7H13N B13534325 (3-Methylbicyclo[1.1.1]pentan-1-yl)methanamine

(3-Methylbicyclo[1.1.1]pentan-1-yl)methanamine

Cat. No.: B13534325
M. Wt: 111.18 g/mol
InChI Key: YAVCPXDRMKSCTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Methylbicyclo[111]pentan-1-yl)methanamine is a chemical compound with the molecular formula C7H13N It is a derivative of bicyclo[111]pentane, a highly strained and unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylbicyclo[1.1.1]pentan-1-yl)methanamine typically involves the following steps:

    Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [1+1+1] cycloaddition reaction, where three carbon atoms are joined to form the bicyclic structure.

    Introduction of the methyl group: The methyl group is introduced at the 3-position of the bicyclo[1.1.1]pentane core through a selective alkylation reaction.

    Amination: The final step involves the introduction of the methanamine group at the 1-position. This can be done through a nucleophilic substitution reaction using an appropriate amine source.

Industrial Production Methods

Industrial production methods for (3-Methylbicyclo[11

Chemical Reactions Analysis

Types of Reactions

(3-Methylbicyclo[1.1.1]pentan-1-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

(3-Methylbicyclo[1.1.1]pentan-1-yl)methanamine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of novel pharmaceuticals, particularly those targeting the central nervous system.

    Materials Science: The unique bicyclic structure can be utilized in the design of new materials with specific mechanical or electronic properties.

    Biology: It can be used in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.

Mechanism of Action

The mechanism of action of (3-Methylbicyclo[1.1.1]pentan-1-yl)methanamine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as receptors or enzymes, modulating their activity. The bicyclic structure can provide a rigid framework that enhances binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[1.1.1]pentane: The parent compound without the methyl and methanamine groups.

    (3-Methylbicyclo[1.1.1]pentane): Similar structure but lacks the methanamine group.

    (1-Aminobicyclo[1.1.1]pentane): Similar structure but lacks the methyl group.

Uniqueness

(3-Methylbicyclo[1.1.1]pentan-1-yl)methanamine is unique due to the presence of both the methyl and methanamine groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the strained bicyclic core makes it a versatile compound for various applications.

Properties

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

(3-methyl-1-bicyclo[1.1.1]pentanyl)methanamine

InChI

InChI=1S/C7H13N/c1-6-2-7(3-6,4-6)5-8/h2-5,8H2,1H3

InChI Key

YAVCPXDRMKSCTP-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C1)(C2)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.